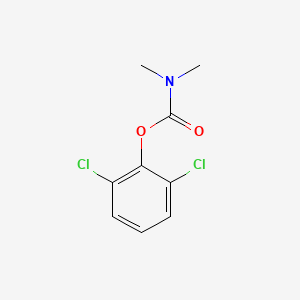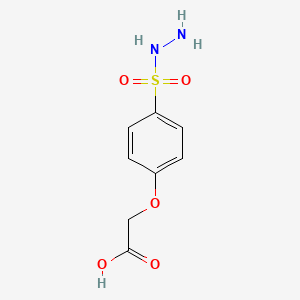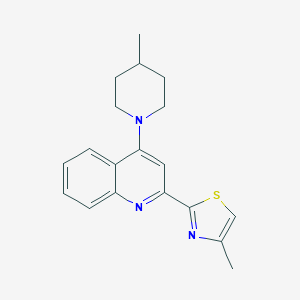
meso-2,3-Diphenylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple chiral centers but is optically inactive due to an internal plane of symmetry. This compound is characterized by its two phenyl groups attached to a butane backbone, specifically at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the reduction of 2,3-diphenyl-2-butene. This reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure the selective formation of the meso isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale hydrogenation processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions: meso-2,3-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of simpler alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
meso-2,3-Diphenylbutane has several applications in scientific research:
Chemistry: Used as a model compound in stereochemistry studies to understand the behavior of meso compounds.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical purposes.
Industry: Used in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.
作用機序
The mechanism by which meso-2,3-Diphenylbutane exerts its effects largely depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s phenyl groups stabilize the transition state, facilitating the formation of oxygenated products. In substitution reactions, the phenyl groups’ electron-donating properties enhance the compound’s reactivity towards electrophiles.
類似化合物との比較
2,3-Diphenylbutane: Exists in both meso and racemic forms.
2,3-Diphenyl-2-butene: A precursor to meso-2,3-Diphenylbutane.
2,3-Dibromobutane: Another meso compound with similar stereochemical properties.
Uniqueness: this compound is unique due to its internal plane of symmetry, making it optically inactive despite having chiral centers. This property distinguishes it from its racemic counterparts, which are optically active.
特性
CAS番号 |
5789-35-5 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChIキー |
NGCFVIRRWORSML-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)










